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Compound of Interest

Compound Name:
1-(2-Hydroxyethyl)piperidine-4-

carbonitrile

Cat. No.: B1314620 Get Quote

Executive Summary
1-(2-Hydroxyethyl)piperidine-4-carbonitrile is a versatile heterocyclic scaffold poised for

significant application in modern drug discovery. Its structure uniquely combines three key

pharmacophoric elements: a piperidine ring, a common motif in centrally active agents[1][2]; a

flexible N-hydroxyethyl chain capable of forming critical hydrogen bond interactions; and a

chemically tractable carbonitrile group that serves as a linchpin for conversion into primary

amines or carboxylic acids. These derivatives are foundational components of numerous

therapeutic agents.[3][4] This document provides a detailed guide for researchers, outlining the

synthesis of the core scaffold, protocols for its key chemical transformations, and strategic

insights into its application for developing novel therapeutics targeting a range of diseases,

including CNS disorders, pain management, and cancer.[5][6]

Physicochemical Properties & Structural Analysis
The strategic value of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile lies in the distinct roles of

its constituent functional groups. The piperidine ring is a privileged structure in medicinal

chemistry, known to enhance metabolic stability and improve pharmacokinetic profiles, often

facilitating passage across the blood-brain barrier.[2] The N-hydroxyethyl group provides a

potent hydrogen bond donor and acceptor site, crucial for anchoring a molecule within a

target's binding pocket. Finally, the 4-carbonitrile is not merely a placeholder; it is a versatile

chemical handle that unlocks access to two of the most valuable functionalities in drug design:

primary amines and carboxylic acids.
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Table 1: Physicochemical Properties

Property Value
Significance in Drug
Design

Molecular Formula C₈H₁₄N₂O
Provides the framework for

subsequent derivatization.

Molecular Weight 154.21 g/mol

Ideal starting size, adhering to

Lipinski's Rule of Five for oral

bioavailability.

Topological Polar Surface Area

(TPSA)
53.1 Å²

Suggests good potential for

cell permeability and oral

absorption.

Hydrogen Bond Donors 1 (from -OH)
Crucial for specific interactions

with biological targets.

Hydrogen Bond Acceptors 3 (from N, O, N≡C)
Offers multiple points for target

engagement.

Synthesis of the Core Scaffold: 1-(2-
Hydroxyethyl)piperidine-4-carbonitrile
The title compound can be reliably synthesized via a straightforward N-alkylation of 4-

cyanopiperidine.[7] This precursor is commercially available or can be prepared from

isonipecotamide.[8][9] The protocol below details the alkylation step.

Protocol 1: Synthesis via N-Alkylation of 4-
Cyanopiperidine
Rationale: This procedure utilizes a standard SN2 reaction. 2-Bromoethanol is chosen as the

alkylating agent. A mild inorganic base like potassium carbonate is sufficient to deprotonate the

secondary amine of 4-cyanopiperidine, activating it for nucleophilic attack. Acetonitrile is an

excellent polar aprotic solvent for this transformation.

Materials and Reagents:
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4-Cyanopiperidine (1.0 eq)

2-Bromoethanol (1.1 eq)

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

Acetonitrile (CH₃CN), anhydrous

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

To a round-bottom flask charged with a magnetic stir bar, add 4-cyanopiperidine and

anhydrous acetonitrile.

Add anhydrous potassium carbonate to the suspension.

Add 2-bromoethanol dropwise to the stirring mixture at room temperature.

Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere (e.g., nitrogen or

argon) for 12-18 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic

salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Workup and Purification:

Dissolve the crude residue in ethyl acetate.
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Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the resulting residue by flash column chromatography on silica gel, using a gradient of

ethyl acetate in hexanes to afford the pure 1-(2-Hydroxyethyl)piperidine-4-carbonitrile.

Characterization:

¹H NMR: Expect characteristic peaks for the piperidine ring protons, the methylene protons

of the hydroxyethyl group, and the methine proton at the 4-position.

¹³C NMR: Confirm the presence of the nitrile carbon (~120-125 ppm) and the carbons of the

piperidine and hydroxyethyl moieties.

Mass Spectrometry (ESI+): Observe the [M+H]⁺ ion corresponding to the product's

molecular weight.

Key Chemical Transformations & Protocols
The true utility of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile is realized through the

transformation of its nitrile group. The following protocols detail the conversion to a primary

amine and a carboxylic acid, yielding two distinct and highly valuable scaffolds for further

elaboration.

Diagram 1: Key Synthetic Transformations
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Nitrile Reduction Nitrile Hydrolysis

1-(2-Hydroxyethyl)piperidine-4-carbonitrile

1-(2-Hydroxyethyl)piperidin-4-yl)methanamine

 Protocol 2
(e.g., NiCl₂/NaBH₄)

1-(2-Hydroxyethyl)piperidine-4-carboxylic Acid

 Protocol 3
(e.g., H₂SO₄, H₂O)

Vector 1: Hydroxyl Group

Vector 2: C4 Position

Vector 3: Piperidine Ring

Core Scaffold:
1-(2-Hydroxyethyl)

-piperidine-4-X

Modify R1:
- Ethers (R-O-)

- Esters (R-C(O)O-)
- Carbamates

Tune H-bonding,
Solubility, PK

Transform X:
- X = CH₂NHR'
- X = C(O)NHR'
- X = C(O)OR'

Introduce key
pharmacophore

Modify Piperidine:
- Chiral Separation
- Ring Constraints

- Bioisosteres

Optimize geometry,
metabolic stability

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1314620?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/154/A_Comparative_Guide_to_Piperidine_Analogs_in_CNS_Research_From_Simple_Scaffolds_to_Potent_Neuromodulators.pdf
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://www.tandfonline.com/doi/abs/10.1080/10406638.2023.2237633
https://www.kuujia.com/cas-7144-05-0.html
https://www.ajchem-a.com/article_184431_94029a331dc583f2834be8c49c7e238d.pdf
https://encyclopedia.pub/entry/40989
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9265756.htm
https://patents.google.com/patent/US20170369442A1/en
https://patents.google.com/patent/US20170369442A1/en
https://patents.google.com/patent/WO2016113277A1/un
https://patents.google.com/patent/WO2016113277A1/un
https://www.benchchem.com/product/b1314620#application-of-1-2-hydroxyethyl-piperidine-4-carbonitrile-in-drug-design
https://www.benchchem.com/product/b1314620#application-of-1-2-hydroxyethyl-piperidine-4-carbonitrile-in-drug-design
https://www.benchchem.com/product/b1314620#application-of-1-2-hydroxyethyl-piperidine-4-carbonitrile-in-drug-design
https://www.benchchem.com/product/b1314620#application-of-1-2-hydroxyethyl-piperidine-4-carbonitrile-in-drug-design
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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